1-Chloro-3-(2,4-dichlorophenyl)propan-2-one

Vue d'ensemble

Description

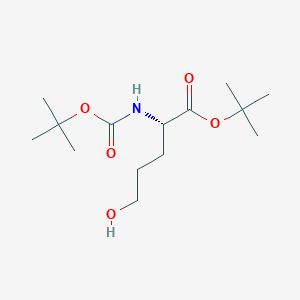

“1-Chloro-3-(2,4-dichlorophenyl)propan-2-one” is a chemical compound with the molecular formula C9H7Cl3O. It has a molecular weight of 237.51 . This compound is used in scientific research and has applications ranging from the synthesis of pharmaceuticals to the analysis of environmental pollutants.

Molecular Structure Analysis

The molecular structure of “1-Chloro-3-(2,4-dichlorophenyl)propan-2-one” can be represented by the InChI code1S/C9H7Cl3O/c10-5-6(13)4-7-8(11)2-1-3-9(7)12/h1-3H,4-5H2 . This indicates the presence of nine carbon atoms, seven hydrogen atoms, three chlorine atoms, and one oxygen atom in the molecule. Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Chloro-3-(2,4-dichlorophenyl)propan-2-one” include a molecular weight of 253.5 g/mol, XLogP3 of 3.6, hydrogen bond donor count of 0, hydrogen bond acceptor count of 2, rotatable bond count of 4, exact mass of 251.951163 g/mol, monoisotopic mass of 251.951163 g/mol, topological polar surface area of 26.3 Ų, heavy atom count of 14, and a complexity of 199 .Applications De Recherche Scientifique

- 1-Chloro-3-(2,4-dichlorophenyl)propan-2-one serves as a valuable intermediate in pharmaceutical synthesis. Researchers use it to create novel drug candidates or modify existing compounds. Its reactivity allows for the introduction of functional groups, making it essential in drug discovery and development .

- The compound’s chlorinated structure makes it relevant in pesticide research. Scientists explore its potential as an active ingredient or precursor for designing effective pesticides. Its selective reactivity can lead to targeted pest control strategies.

- Researchers employ 1-Chloro-3-(2,4-dichlorophenyl)propan-2-one in environmental studies. It acts as a derivatizing agent for analyzing pollutants, such as chlorinated organic compounds, in soil, water, and air samples. By converting these pollutants into more detectable forms, scientists gain insights into environmental contamination .

- The compound participates in various organic reactions, including nucleophilic substitutions and condensations. Its chlorinated phenyl groups enhance its reactivity, allowing for diverse transformations. Researchers use it to synthesize complex molecules in fields like medicinal chemistry and materials science .

- 1-Chloro-3-(2,4-dichlorophenyl)propan-2-one contributes to materials research. It can modify surfaces, introduce functional groups, or serve as a linker in polymer chemistry. Its applications range from creating tailored coatings to developing advanced materials with specific properties.

- The compound’s unique structure makes it relevant in flavor and fragrance synthesis. Chemists utilize it to introduce specific aromatic moieties, enhancing the sensory profiles of food additives, perfumes, and cosmetics .

Pharmaceutical Synthesis

Pesticide Development

Environmental Analysis

Organic Synthesis

Materials Science

Flavor and Fragrance Chemistry

Mécanisme D'action

Target of Action

Similar compounds have been used in the synthesis of various pharmaceuticals , suggesting that its targets could be related to those pharmaceuticals’ mechanisms of action.

Mode of Action

It’s known that similar compounds can participate in reactions such as the suzuki–miyaura coupling , which involves the formation of carbon-carbon bonds. This suggests that 1-Chloro-3-(2,4-dichlorophenyl)propan-2-one may interact with its targets by forming or breaking bonds, leading to changes in the targets’ structure or function.

Biochemical Pathways

Given its potential use in pharmaceutical synthesis , it’s likely that it affects pathways related to the therapeutic effects of those drugs.

Result of Action

Similar compounds have shown potential trypanocidal effects , suggesting that 1-Chloro-3-(2,4-dichlorophenyl)propan-2-one may also have bioactive properties.

Action Environment

The action, efficacy, and stability of 1-Chloro-3-(2,4-dichlorophenyl)propan-2-one can be influenced by various environmental factors. For instance, its storage temperature can affect its stability . Additionally, the pH, presence of other compounds, and specific conditions of the reaction environment could potentially influence its action and efficacy.

Propriétés

IUPAC Name |

1-chloro-3-(2,4-dichlorophenyl)propan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl3O/c10-5-8(13)3-6-1-2-7(11)4-9(6)12/h1-2,4H,3,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSZUIXSTLQJBLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)CC(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Chloro-3-(2,4-dichlorophenyl)propan-2-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

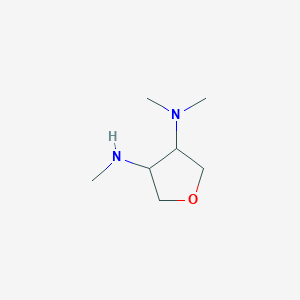

![N-[(1-ethyl-2-piperidinyl)methyl]-1-propanamine](/img/structure/B3165603.png)

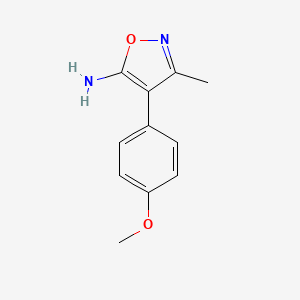

![1-[(5-bromothiophen-2-yl)methyl]piperidine-4-carboxylic Acid](/img/structure/B3165613.png)

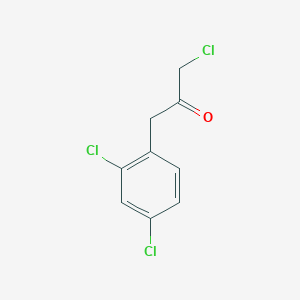

![2-Methyl-1-oxa-4-azaspiro[4.4]nonane](/img/structure/B3165641.png)

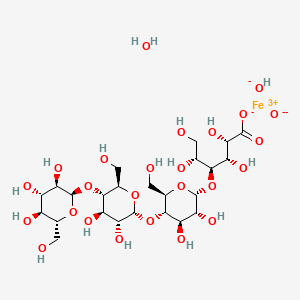

![6-Propylthieno[2,3-d]pyrimidine-2,4(1h,3h)-dione](/img/structure/B3165665.png)